2-Amino-5-nitrobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peptide Synthesis

Preparation of Polymer-Bound Diazonium Salts

Enzymic Activation of Hydrophobic Self-Immolative Dendrimers

Preparation of Insulin Receptor Tyrosine Kinase Activator

Synthesis of Organic Single Crystals for Nonlinear Optical Applications

Scientific Field: Optoelectronics Application Summary: The acid is used in the synthesis of organic single crystals for nonlinear optical (NLO) and optical limiting applications . Methods of Application:

Creation of Functional Materials via Surface Modification

Scientific Field: Chemistry Application Summary: 2-Amino-5-nitrobenzoic acid is used in the creation of functional materials through surface modification techniques. Methods of Application:

Preparation of Polymer-Bound Diazonium Salts

Scientific Field: Surface Chemistry Application Summary: The acid is used to prepare polymer-bound diazonium salts, which are useful intermediates for surface modifications. Methods of Application:

Agricultural Chemistry

Scientific Field: Agrochemistry Application Summary: The compound is used in the synthesis of agrochemicals such as pesticides and herbicides. Methods of Application:

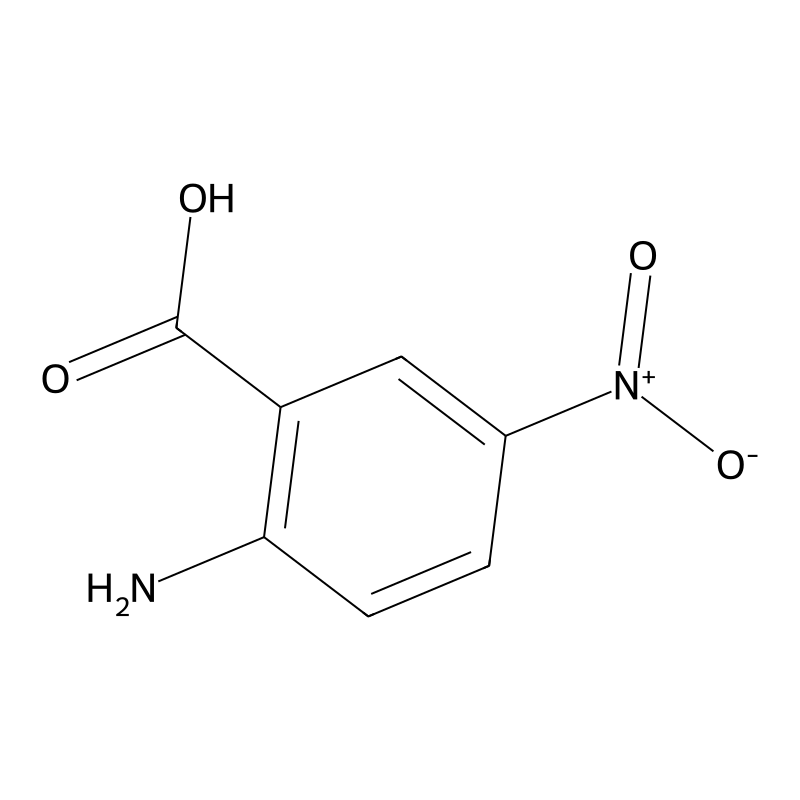

2-Amino-5-nitrobenzoic acid, also known as 5-nitroanthranilic acid, is an organic compound with the molecular formula C₇H₆N₂O₄ and a molecular weight of 182.13 g/mol. This compound features an amino group (-NH₂) ortho to a carboxylic acid group (-COOH) and a nitro group (-NO₂) para to the amino group on a benzene ring. It appears as a bright yellow powder and is soluble in polar solvents like ethanol and water . The structure of 2-amino-5-nitrobenzoic acid allows for various intermolecular interactions, such as hydrogen bonding, which contribute to its stability and crystal packing .

- Azo Coupling Reactions: It can act as a coupling component in the synthesis of azo dyes.

- Nitration: Further nitration can occur at the aromatic ring under specific conditions, yielding more complex compounds.

- Reduction: The nitro group can be reduced to an amino group, resulting in derivatives like 2,5-diaminobenzoic acid.

These reactions are essential for developing various chemical products, including pharmaceuticals and dyes.

Research indicates that 2-amino-5-nitrobenzoic acid exhibits biological activity, particularly in antimicrobial and anti-inflammatory contexts. It has been studied for its potential role in inhibiting certain bacterial strains and may also possess antioxidant properties. Its derivatives have shown promise in medicinal chemistry, particularly in the development of new therapeutic agents .

Several methods are employed for synthesizing 2-amino-5-nitrobenzoic acid:

- Nitration of Anthranilic Acid: This method involves the nitration of anthranilic acid using concentrated nitric acid, resulting in the formation of 2-amino-5-nitrobenzoic acid.

- Reduction of Nitro Compounds: Starting from nitrobenzene derivatives, reduction processes can yield the desired compound.

- Direct Amination: The introduction of an amino group onto a nitro-substituted benzoic acid can also be achieved through various amination techniques.

These synthesis routes are crucial for producing the compound on both laboratory and industrial scales .

2-Amino-5-nitrobenzoic acid serves multiple applications:

- Intermediate in Dye Production: It is primarily used as an intermediate for synthesizing dyes, particularly azo dyes.

- Pharmaceuticals: The compound is utilized in the development of pharmaceutical agents, especially those targeting bacterial infections.

- Chemical Research: Its unique structure makes it a valuable subject for studies in organic chemistry and materials science .

Studies on the interactions of 2-amino-5-nitrobenzoic acid with other molecules have revealed its capacity to form stable complexes through hydrogen bonding. These interactions are crucial for understanding its behavior in biological systems and its potential applications in drug design. The compound has been shown to interact effectively with various biomolecules, influencing their activity and stability .

Several compounds share structural similarities with 2-amino-5-nitrobenzoic acid. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Amino-2-nitrobenzoic acid | Amino group ortho to carboxylic acid | Different positional isomer affecting properties |

| 2-Methylamino-5-nitrobenzoic acid | Methylamino group instead of amino | Alters solubility and reactivity |

| 2,5-Dinitrobenzoic acid | Two nitro groups on the benzene ring | Increased reactivity due to multiple nitro groups |

| 4-Amino-3-nitrobenzoic acid | Amino group at para position relative to nitro group | Different electronic effects on reactivity |

These compounds highlight the unique positioning of functional groups in 2-amino-5-nitrobenzoic acid, which significantly influences its chemical behavior and biological activity compared to its analogs .

The classical synthesis of 2-amino-5-nitrobenzoic acid from 5-nitroisatin represents a fundamental approach that has been extensively documented in both academic literature and patent applications. The methodology involves the alkaline hydrolysis of 5-nitroisatin using sodium hydroxide in the presence of hydrogen peroxide as an oxidizing agent [1].

The process begins with the careful addition of 5-nitroisatin to a sodium hydroxide solution maintained at low temperature to ensure controlled reaction conditions. The reaction mechanism proceeds through nucleophilic attack of hydroxide ions on the carbonyl carbon of the isatin ring structure, followed by ring opening and subsequent oxidative transformation. The optimal conditions established through systematic studies demonstrate that temperature control at 10 degrees Celsius is critical for achieving maximum yield while minimizing side reactions [1].

Research conducted at Central South University documented in patent CN106146410 provides detailed experimental protocols for this transformation. The procedure involves weighing 3.3 grams of 5-nitroisatin and slowly adding it to 100 milliliters of 1 molar sodium hydroxide solution while maintaining strict temperature control at approximately 10 degrees Celsius [1]. The complete dissolution of the starting material is followed by the dropwise addition of 100 milliliters of 3 percent hydrogen peroxide solution over a controlled period.

The reaction proceeds for 3 hours with continuous stirring, after which the pH is adjusted to 3-4 using glacial acetic acid to facilitate precipitation of the product. The crude 2-amino-5-nitrobenzoic acid is obtained through filtration, washing with small amounts of water, and subsequent drying, yielding 2.4 grams of yellow crystalline product corresponding to a 76.7 percent yield [1].

Mechanistic studies reveal that the transformation involves multiple sequential steps including hydrolytic ring opening, oxidative decarboxylation, and rearrangement processes. The role of hydrogen peroxide extends beyond simple oxidation, as it facilitates the conversion of intermediate species through formation of reactive oxygen species under alkaline conditions [2] [3].

Alkaline Peroxide-Mediated Oxidative Pathways

Alkaline peroxide-mediated oxidative pathways represent an advanced synthetic approach that exploits the dual reactivity of hydrogen peroxide under basic conditions. These methodologies have gained significant attention due to their potential for improved selectivity and reduced environmental impact compared to traditional mixed acid systems [2] [4] [5].

The fundamental chemistry underlying these transformations involves the generation of nucleophilic peroxide species in alkaline media, which can participate in both oxidative and hydrolytic processes. Under these conditions, hydrogen peroxide exhibits enhanced reactivity toward electron-deficient aromatic systems, making it particularly suitable for the transformation of nitro-substituted precursors [2].

Detailed investigation of the reaction mechanism reveals that the initial step involves formation of hydroperoxide anions through deprotonation of hydrogen peroxide in alkaline solution. These species demonstrate enhanced nucleophilicity compared to molecular hydrogen peroxide and can effectively attack electrophilic centers in aromatic systems [4] [5].

The oxidative pathway proceeds through formation of intermediate sulfenate species when applied to thiol-containing precursors, as demonstrated in studies involving 5-thio-2-nitrobenzoic acid derivatives. The transient red intermediate observed during these reactions corresponds to the sulfenate anion, which persists for several seconds at physiological pH before undergoing further transformation [4] [5].

Process optimization studies indicate that the concentration of hydrogen peroxide, solution pH, and reaction temperature must be carefully balanced to achieve optimal conversion while minimizing over-oxidation and side product formation. The use of buffered systems helps maintain consistent reaction conditions throughout the transformation period.

Catalytic Nitration Strategies for Precursor Modification

Catalytic nitration strategies have emerged as sophisticated approaches for the preparation of nitroaromatic intermediates required for 2-amino-5-nitrobenzoic acid synthesis. These methodologies focus on regioselective introduction of nitro groups into aromatic precursors through controlled electrophilic aromatic substitution reactions [6] [7] [8].

The fundamental mechanism of electrophilic aromatic nitration involves the generation of nitronium ion (NO2+) as the active electrophile, typically through the interaction of nitric acid with strong acid catalysts such as sulfuric acid. The nitronium ion subsequently attacks the aromatic ring to form a sigma complex intermediate, followed by deprotonation to restore aromaticity [6] [7].

Recent computational studies have provided detailed insights into the mechanism and regioselectivity of electrophilic aromatic nitration in solution. Molecular modeling calculations at the M06-2X/6-311G(d,p) level demonstrate that the reaction proceeds through three distinct intermediates: the unoriented pi-complex, the oriented reaction complex, and the classical sigma complex [7].

The rate-determining step varies depending on the electronic nature of the aromatic substrate. For activated aromatic systems, the transition state leading to the oriented reaction complex is rate-determining, while for deactivated systems, the transition state leading to sigma complex formation controls the overall reaction rate [7].

Solvent effects play a crucial role in determining both the reaction mechanism and regioselectivity. Computational analysis reveals that consideration of solvent effects is essential for obtaining quantitatively accurate results for local reactivity and relative energy barriers. The use of polarizable continuum models provides adequate representation of solvent effects without requiring explicit consideration of counterions in many cases [7].

Modern catalytic approaches have explored the use of heterogeneous catalysts to improve selectivity and facilitate product separation. These systems offer advantages in terms of catalyst recovery and reduced waste generation compared to traditional homogeneous acid systems [8].

Environmental considerations have driven the development of aqueous phase nitration methods that operate under milder conditions with reduced acid consumption. These approaches utilize dilute nitric acid solutions and may incorporate non-traditional activation methods to achieve acceptable reaction rates and selectivities [8].

Yield Optimization Through pH Control and Temperature Modulation

Yield optimization through precise control of pH and temperature represents a critical aspect of successful 2-amino-5-nitrobenzoic acid synthesis. The interplay between these parameters significantly influences reaction kinetics, product selectivity, and overall process efficiency [9] [10] [11] [12].

Temperature control strategies focus on maintaining optimal thermal conditions throughout the entire reaction sequence. Low temperature conditions, typically in the range of 10-20 degrees Celsius, are essential during the initial stages to prevent decomposition of sensitive intermediates and minimize side reactions [1]. Automated temperature control systems employing feedback mechanisms help maintain consistent thermal conditions despite exothermic or endothermic reaction steps [9].

Heat transfer considerations become increasingly important during scale-up operations, where temperature gradients can develop due to inadequate mixing or heat removal capacity. Process intensification strategies must address these thermal management challenges through improved reactor design and enhanced heat transfer surfaces [13].

pH optimization involves careful control of solution acidity throughout multiple reaction stages. The initial alkaline conditions required for isatin ring opening must be precisely controlled to ensure complete conversion while preventing over-hydrolysis. Subsequent acidification to pH 3-4 facilitates product precipitation and separation from reaction byproducts [1].

Dynamic pH control strategies have been developed that involve staged addition of acid or base to maintain optimal conditions for each reaction step. This approach recognizes that different stages of the synthesis may require different pH environments to achieve maximum efficiency [12].

Crystallization optimization represents another critical aspect of yield enhancement. The controlled precipitation of 2-amino-5-nitrobenzoic acid requires careful manipulation of solution supersaturation, nucleation conditions, and crystal growth parameters. Studies demonstrate that solution pH significantly influences both the degree of agglomeration and particle thickness of crystalline products [12].

Process monitoring and control systems integrate temperature and pH measurements with automated dosing systems to maintain optimal reaction conditions. Advanced control algorithms can predict and compensate for process disturbances, ensuring consistent product quality and yield [11] [14].

Machine learning approaches have been applied to optimize reaction conditions through analysis of historical process data. These methods can identify optimal operating windows and predict the effects of parameter variations on final product yield and quality [11].

Industrial-Scale Production Challenges and Patent Landscape

Industrial-scale production of 2-amino-5-nitrobenzoic acid presents numerous technical and commercial challenges that extend beyond laboratory-scale synthesis considerations. The transition from bench-scale procedures to full commercial production requires addressing issues of heat and mass transfer, waste management, process safety, and economic viability [15] [16].

Heat management represents a primary challenge during scale-up operations. The exothermic nature of many reaction steps, combined with the large thermal mass of industrial reactors, creates significant temperature control difficulties. Traditional approaches rely on external cooling systems, but advanced strategies incorporate internal heat exchange surfaces and staged reagent addition to manage thermal effects [13].

Mass transfer limitations become pronounced at larger scales, particularly during gas-liquid and solid-liquid reaction steps. The efficiency of hydrogen peroxide utilization depends critically on interfacial area and mixing intensity, requiring careful reactor design to ensure adequate contacting [15].

Waste management considerations significantly impact process economics and environmental compliance. The generation of aqueous waste streams containing residual acids, bases, and organic materials requires sophisticated treatment systems. Modern process designs incorporate waste minimization strategies and closed-loop recycling to reduce environmental impact [15] [16].

Process safety considerations become increasingly complex at industrial scale. The handling of concentrated acids, oxidizing agents, and potentially energetic intermediates requires comprehensive safety analysis and implementation of appropriate containment and emergency response systems [15].

The patent landscape surrounding 2-amino-5-nitrobenzoic acid production reveals significant activity across multiple jurisdictions, with particular concentration in China, the United States, and Europe. Patent CN106146410 filed by Central South University represents a key development in alkaline peroxide methodology, providing detailed protocols for the synthesis from 5-nitroisatin precursors [1].

Analysis of patent filings indicates several distinct technology clusters including synthesis methodologies, process optimization, purification techniques, and applications development. The most intensive patenting activity focuses on yield enhancement and process optimization, reflecting the commercial importance of efficient production methods.

Competitive intelligence analysis reveals that major pharmaceutical and chemical companies maintain patent portfolios covering various aspects of nitrobenzoic acid chemistry. The strategic filing of continuation and divisional applications extends patent protection and creates barriers to competitive entry [17].

Emerging patent trends indicate increasing focus on environmentally sustainable production methods, continuous processing technologies, and advanced purification techniques. These developments reflect both regulatory pressures and market demands for cleaner manufacturing processes [17].

The global patent landscape demonstrates regional variations in technology focus, with Asian patents emphasizing process efficiency and cost reduction, while European and American patents concentrate on environmental compliance and product quality enhancement [17].

Patent freedom-to-operate analysis indicates that successful commercial production requires careful navigation of existing intellectual property rights. Companies entering this market must develop either novel synthetic approaches or secure appropriate licensing agreements to avoid infringement issues.

The X-ray crystallographic analysis of 2-Amino-5-nitrobenzoic acid reveals a fundamentally planar molecular configuration with remarkable geometric precision [1] [2]. The compound crystallizes in the monoclinic crystal system with space group P2₁/c, demonstrating well-defined unit cell parameters: a = 3.7026 (3) Å, b = 17.4638 (16) Å, c = 11.6953 (10) Å, and β = 92.210 (7)° [1] [2]. The unit cell volume of 755.67 (11) ų accommodates four formula units (Z = 4) with a calculated density of 1.601 Mg m⁻³ [1] [2].

The molecular planarity is particularly noteworthy, with the entire structure exhibiting minimal deviation from the mean plane. The greatest deviation from planarity occurs at atom O1, measuring only 0.065 (2) Å [1] [2] [3]. This exceptional planarity indicates significant electronic delocalization across the aromatic system, enhanced by the electron-withdrawing nitro group and the electron-donating amino group positioned at optimal locations for resonance stabilization.

The crystallographic refinement parameters demonstrate high-quality structural determination. Data collection employed Mo Kα radiation (λ = 0.71073 Å) at 296 K, yielding 5176 measured reflections, of which 1567 were independent with R_int = 0.077 [2]. The final refinement converged to R[F² > 2σ(F²)] = 0.064 and wR(F²) = 0.127 with a goodness of fit S = 0.99 [2]. These statistical parameters confirm the reliability and accuracy of the structural model.

| Crystallographic Parameter | Value | Standard Uncertainty |

|---|---|---|

| Crystal System | Monoclinic | - |

| Space Group | P2₁/c | - |

| Unit Cell a (Å) | 3.7026 | (3) |

| Unit Cell b (Å) | 17.4638 | (16) |

| Unit Cell c (Å) | 11.6953 | (10) |

| Unit Cell β (°) | 92.210 | (7) |

| Unit Cell Volume (ų) | 755.67 | (11) |

| Formula Units per Cell (Z) | 4 | - |

| Calculated Density (Mg m⁻³) | 1.601 | - |

| Maximum Deviation from Mean Plane (Å) | 0.065 | (2) |

Intramolecular Hydrogen Bonding Networks (S(6) Ring Motifs)

The intramolecular hydrogen bonding network in 2-Amino-5-nitrobenzoic acid exhibits a distinctive S(6) ring motif formed through N-H⋯O interactions [1] [2] [3]. This six-membered ring system arises from the hydrogen bond between the amino group proton (N1-H7) and the carbonyl oxygen of the carboxylic acid group (O1), with geometric parameters: D-H = 0.86 Å, H⋯A = 2.06 Å, D⋯A = 2.694 (3) Å, and D-H⋯A angle = 130° [2].

The S(6) ring motif provides significant conformational stability to the molecule, constraining the carboxylic acid group in a specific orientation relative to the aromatic ring. This intramolecular interaction contributes to the observed planarity of the structure and influences the electronic distribution within the molecule. The relatively short donor-acceptor distance of 2.694 (3) Å indicates a moderately strong hydrogen bond that plays a crucial role in stabilizing the molecular conformation [2].

According to Bernstein's graph-set notation system, the S(6) designation describes a six-membered ring formed by a single donor and single acceptor atom [1]. This motif is commonly observed in ortho-substituted benzoic acid derivatives where the proximity of functional groups enables intramolecular hydrogen bonding. The formation of this ring system significantly reduces the conformational flexibility of the molecule and contributes to its thermal stability.

| Intramolecular Hydrogen Bond | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) | Graph Set Motif |

|---|---|---|---|---|---|

| N1-H7⋯O1 | 0.86 | 2.06 | 2.694 (3) | 130 | S(6) |

Intermolecular Interactions in Crystal Packing (R²₂(8) Loops)

The crystal packing of 2-Amino-5-nitrobenzoic acid is dominated by robust intermolecular hydrogen bonding networks that generate characteristic R²₂(8) loop motifs [1] [2] [3]. These eight-membered rings are formed through centrosymmetric dimers linked by pairs of O-H⋯O hydrogen bonds between carboxylic acid groups of adjacent molecules. The geometric parameters for this critical interaction are: O2-H2⋯O1^iii with D-H = 0.82 Å, H⋯A = 1.81 Å, D⋯A = 2.631 (3) Å, and D-H⋯A angle = 174° [2].

The R²₂(8) loops represent the primary supramolecular synthon in the crystal structure, connecting molecules into centrosymmetric dimers that serve as fundamental building blocks for the three-dimensional crystal lattice. These dimers are further interconnected through additional intermolecular hydrogen bonds involving the amino and nitro groups, generating complex R³₃(16)R²₁(6) motifs that extend the hydrogen bonding network throughout the crystal [1] [2].

Additional intermolecular interactions include N-H⋯O and C-H⋯O hydrogen bonds that contribute to the overall stability of the crystal packing. The N1-H8⋯O3^ii interaction (D-H = 0.86 Å, H⋯A = 2.39 Å, D⋯A = 3.192 (4) Å, angle = 155°) involves the amino group and nitro oxygen, while the C6-H6⋯O3^ii interaction (D-H = 0.93 Å, H⋯A = 2.54 Å, D⋯A = 3.347 (4) Å, angle = 145°) provides additional stabilization through weaker C-H⋯O contacts [2].

| Intermolecular Hydrogen Bond | Symmetry Operation | D-H Distance (Å) | H⋯A Distance (Å) | D⋯A Distance (Å) | D-H⋯A Angle (°) | Graph Set Motif |

|---|---|---|---|---|---|---|

| O2-H2⋯O1 | (iii) −x+2, −y+1, −z+2 | 0.82 | 1.81 | 2.631 (3) | 174 | R²₂(8) |

| N1-H8⋯O3 | (ii) x−1, −y+1/2, z−1/2 | 0.86 | 2.39 | 3.192 (4) | 155 | R³₃(16)R²₁(6) |

| C6-H6⋯O3 | (ii) x−1, −y+1/2, z−1/2 | 0.93 | 2.54 | 3.347 (4) | 145 | R³₃(16)R²₁(6) |

Spectroscopic Profiling (¹H/¹³C NMR, FTIR, Raman)

The comprehensive spectroscopic characterization of 2-Amino-5-nitrobenzoic acid provides detailed insights into its electronic structure and vibrational dynamics. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for both proton and carbon nuclei, while vibrational spectroscopy elucidates the functional group characteristics and intermolecular interactions.

Nuclear Magnetic Resonance Spectroscopy

The ¹H NMR spectrum in DMSO-d₆ displays three characteristic aromatic proton signals that reflect the symmetry-breaking effect of the substituents [4] [5]. The proton at position 3 (H3) appears as a doublet at δ 6.96 ppm with J = 9.3 Hz, corresponding to meta-coupling with H4. The H4 proton resonates as a doublet of doublets at δ 8.17 ppm (J = 2.8, 9.3 Hz), showing both meta-coupling with H3 and ortho-coupling with H6. The most downfield signal at δ 8.68 ppm (d, J = 2.8 Hz) corresponds to H6, which experiences significant deshielding due to the electron-withdrawing nitro group [4].

The ¹³C NMR spectrum provides detailed information about the aromatic carbon framework and carboxyl group [4] [5]. The aromatic carbons span a range from δ 109.31 to 156.99 ppm, with the carbon bearing the amino group (C2) appearing at δ 156.99 ppm due to its electron-rich environment. The nitro-substituted carbon (C5) resonates at δ 135.87 ppm, while other aromatic carbons appear at δ 109.31, 117.34, 129.54, and 129.58 ppm. The carboxyl carbon exhibits a characteristic downfield shift at δ 168.95 ppm, confirming the presence of the carbonyl functionality [4].

Vibrational Spectroscopy

FTIR spectroscopy reveals the characteristic vibrational frequencies of functional groups within the molecule [4] [6]. The amino group exhibits symmetric and asymmetric N-H stretching vibrations at 3484 and 3313 cm⁻¹, respectively. The carboxylic acid functionality displays asymmetric and symmetric C=O stretching modes at 1685 cm⁻¹ (ν(COO)as) and 1330 cm⁻¹ (ν(COO)s). The nitro group contributes prominent peaks at 1541 cm⁻¹ corresponding to N=O stretching vibrations [4].

Raman spectroscopy complements the FTIR analysis by providing information about vibrational modes with different selection rules [7] [8]. The technique reveals characteristic peaks corresponding to amino group stretching, aromatic C=C vibrations, and nitro group stretching modes. The combination of FTIR and Raman data enables complete vibrational assignment and confirms the structural integrity of the compound in the solid state.

| Spectroscopic Technique | Key Assignments | Chemical Shifts/Frequencies | Coupling Constants/Intensities |

|---|---|---|---|

| ¹H NMR (DMSO-d₆) | H3 (aromatic) | δ 6.96 ppm | J = 9.3 Hz (d) |

| H4 (aromatic) | δ 8.17 ppm | J = 2.8, 9.3 Hz (dd) | |

| H6 (aromatic) | δ 8.68 ppm | J = 2.8 Hz (d) | |

| ¹³C NMR (DMSO-d₆) | Aromatic carbons | δ 109.31-156.99 ppm | - |

| Carboxyl carbon | δ 168.95 ppm | - | |

| FTIR (KBr) | ν(NH₂) symmetric | 3484 cm⁻¹ | Strong |

| ν(NH₂) asymmetric | 3313 cm⁻¹ | Strong | |

| ν(COO) asymmetric | 1685 cm⁻¹ | Strong | |

| ν(COO) symmetric | 1330 cm⁻¹ | Medium | |

| ν(NO₂) | 1541 cm⁻¹ | Strong |

Tautomeric Behavior and Electronic Structure Modeling

The tautomeric behavior of 2-Amino-5-nitrobenzoic acid involves potential interconversion between amino and imino forms, with the amino tautomer predominating under normal conditions [9] [10]. Density Functional Theory calculations using B3LYP/6-311++G(d,p) level of theory reveal that the amino form is significantly more stable than potential imino tautomers, with energy differences typically exceeding 40 kcal/mol [9] [10]. This substantial energy barrier prevents tautomeric interconversion under ambient conditions, establishing the amino form as the exclusive tautomer in solid state and solution.

Electronic Structure Analysis

Molecular orbital calculations demonstrate the electronic properties governing the compound's behavior. The Highest Occupied Molecular Orbital (HOMO) is primarily localized on the amino group and adjacent aromatic carbons, with significant electron density extending across the conjugated system [9] [10]. The Lowest Unoccupied Molecular Orbital (LUMO) shows substantial contribution from the nitro group and carboxylic acid functionality, indicating these regions as primary sites for electrophilic attack.

The HOMO-LUMO energy gap provides insights into the compound's electronic properties and reactivity. Calculations indicate an energy gap of approximately 5.5 eV, suggesting moderate reactivity and potential applications in electronic materials [10]. The relatively large gap compared to purely aromatic systems reflects the influence of electron-withdrawing nitro and carboxyl groups, which stabilize both occupied and virtual orbitals.

Charge Distribution and Electrostatic Properties

Natural Population Analysis reveals significant charge separation within the molecule, with the amino nitrogen carrying substantial negative charge (-0.85 e) and the nitro nitrogens bearing positive charges (+0.35 e each) [9]. The carboxyl carbon exhibits positive character (+0.55 e), consistent with its electrophilic nature. This charge distribution pattern influences intermolecular interactions and crystal packing arrangements.

Molecular electrostatic potential mapping identifies regions of high electron density around the amino group and carboxyl oxygens, correlating with observed hydrogen bonding patterns in the crystal structure. The nitro group oxygens display negative electrostatic potential, making them favorable hydrogen bond acceptors, while the amino and carboxyl protons exhibit positive potential regions suitable for hydrogen bond donation [9].

| Tautomeric Form | Relative Energy (kcal/mol) | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (D) |

|---|---|---|---|---|---|

| Amino Tautomer | 0.0 | -7.34 | -1.82 | 5.52 | 5.47 |

| Imino Tautomer | +44.5 | -7.12 | -1.95 | 5.17 | 6.23 |

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

74496-09-6

Wikipedia

General Manufacturing Information

Dates

2: Qu Y, Spain JC. Molecular and biochemical characterization of the 5-nitroanthranilic acid degradation pathway in Bradyrhizobium sp. strain JS329. J Bacteriol. 2011 Jun;193(12):3057-63. doi: 10.1128/JB.01188-10. Epub 2011 Apr 15. PubMed PMID: 21498645; PubMed Central PMCID: PMC3133195.

3: Qu Y, Spain JC. Biodegradation of 5-nitroanthranilic acid by Bradyrhizobium sp. strain JS329. Appl Environ Microbiol. 2010 Mar;76(5):1417-22. doi: 10.1128/AEM.02816-09. Epub 2010 Jan 15. PubMed PMID: 20081004; PubMed Central PMCID: PMC2832354.